molecular formula C11H13IN2O2 B14846262 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide

Katalognummer: B14846262
Molekulargewicht: 332.14 g/mol
InChI-Schlüssel: NYQKSXVGECUHRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine or iodine-containing reagents under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the picolinamide ring .

Industrial Production Methods

Industrial production methods for 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H13IN2O2

Molekulargewicht

332.14 g/mol

IUPAC-Name

4-cyclopropyloxy-5-iodo-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

NYQKSXVGECUHRA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.